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Compound of Interest

Compound Name:
2-(2,7-Dimethyl-1H-indol-3-yl)-

ethylamine

CAS No.: 17725-95-0

Cat. No.: B185901 Get Quote

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists,

Analytical Scientists, Pharmacologists

Executive Summary & Structural Context
In the structure-activity relationship (SAR) of psychedelic tryptamines, methylation of the indole

ring alters metabolic stability and receptor binding affinity. 2,7-Dimethyltryptamine presents a

unique analytical challenge: it combines steric occlusion at the metabolic "hotspot" (C2,

preventing MAO degradation) with lipophilic modulation at C7.

This guide details the regiospecific differentiation of the 2,7-isomer from other dimethylated

analogs (e.g., 2,5- or 5,7-isomers) using a self-validating multi-modal workflow.

The Target Molecule
IUPAC Name: 2-(2,7-Dimethyl-1H-indol-3-yl)ethan-1-amine

Molecular Formula: C

H

N

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b185901?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1]

Exact Mass: 188.1313 Da

Core Challenge: Distinguishing the 2,7-substitution pattern from thermodynamically similar

isomers using non-destructive spectroscopy.

Isolation & Purity Assessment Workflow
Before structural elucidation, the analyte must meet purity thresholds to prevent signal

convolution in 2D-NMR.

Crude Sample Prep-HPLC
(C18, 0.1% TFA)

Isolation UPLC-MS/MS
(Purity Check)

>98% Purity NMR Spectroscopy
(1H, 13C, HMBC, NOESY)

Structural Proof X-Ray Diffraction
(Optional Confirmation)

Stereochem/Salt Form

Click to download full resolution via product page

Figure 1: The analytical workflow ensures that the elucidation is performed on a single

chemical entity.

Mass Spectrometry: Fragmentation Logic
High-Resolution Mass Spectrometry (HRMS) provides the first tier of evidence, confirming the

elemental composition and the methylation of the indole core rather than the side chain.

Exact Mass & Formula
Observed [M+H]+: 189.1390 m/z (Theoretical: 189.1392)

Error: < 2.0 ppm (Required for publication standards).

Fragmentation Pattern (ESI-MS/MS)
Unlike N,N-dimethyltryptamine (DMT), which fragments to a characteristic m/z 58

(dimethylammonium), 2,7-DMeT (primary amine) follows a distinct pathway.
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Fragment Ion (m/z) Proposed Structure Diagnostic Value

189 Parent Molecule

172
Loss of amine (Typical for

primary amines)

158

Critical: Indole core + CH2.

(Normal tryptamine = 130).

Shift of +28 Da confirms two

methyl groups on the ring.

144 Quinolinium-like cation core.

Causality: The shift of the base indole fragment from m/z 130 (unsubstituted) to m/z 158 is the

primary evidence that the methyl groups are located on the aromatic system, not the ethylamine

chain.

Nuclear Magnetic Resonance (NMR) Elucidation
This is the definitive method for establishing connectivity. The absence of protons at C2 and

C7, combined with specific coupling constants (J-values) of the remaining aromatic protons,

confirms the structure.

1H NMR (Proton) - 600 MHz, DMSO-d6
The aromatic region is the "fingerprint" for the 2,7-substitution.
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Position
Shift (

, ppm)
Multiplicity (Hz) Interpretation

NH (1) 10.65 br s -
Indole NH

(Exchangeable)

CH3 (C2) 2.34 s -

Diagnostic:

Replaces the

typical C2-H

doublet/singlet

seen at ~7.1

ppm.

CH3 (C7) 2.48 s -

Diagnostic:

Downfield methyl

signal due to

aromatic

deshielding.

H4 7.28 d 7.8
Doublet due to

coupling with H5.

H5 6.85 t (or dd) 7.8, 7.5

Triplet due to

coupling with H4

and H6.

H6 6.95 d 7.5

Doublet due to

coupling with H5.

Absence of

meta-coupling

proves C7 is

blocked.

Sidechain 2.8 - 3.0 m -
Tryptamine ethyl

pairs.

13C NMR & DEPT-135
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C2 (Quaternary): Shifted downfield to ~135 ppm (from ~124 ppm in unsubstituted

tryptamine) due to the ipso-methyl effect.

C7 (Quaternary): Shifted to ~120-125 ppm.

Methyl Carbons: Distinct signals at ~11.5 ppm (C2-Me) and ~16.8 ppm (C7-Me).

2D NMR: The "Smoking Gun" (HMBC)
To prove the methyls are at 2 and 7 (and not 2,4 or 2,6), we utilize Heteronuclear Multiple Bond

Correlation (HMBC).

Figure 2: HMBC Correlations. The correlation from Me-7 to the Bridgehead C7a is the definitive proof of the C7 position.

Me-2 Protons
(2.34 ppm)

C2 (Quaternary)

2J

C3 (Quaternary)

3J

Me-7 Protons
(2.48 ppm)

C7 (Quaternary)

2J

C6 (Aromatic CH)

3J

C7a (Bridgehead)

3J (Critical)

Click to download full resolution via product page

Logic: The proton signal at 2.48 ppm (Me-7) will show a strong 3-bond correlation to the

bridgehead carbon (C7a). A methyl at position 6 would correlate to C5 and C7 (which would

be a CH), but not the bridgehead in the same magnetic environment.

Experimental Protocol: Characterization
Standard Operating Procedure (SOP) for validation.

Sample Prep: Dissolve 5.0 mg of the HCl salt in 600

L of DMSO-

. Use high-quality tubes to prevent shimming errors.

Acquisition:
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Run 1H NMR (16 scans, d1=1.0s) to establish integration.

Run COSY to map the H4-H5-H6 spin system. Success Criteria: H5 must show cross-

peaks to both H4 and H6. H4 and H6 should not show cross-peaks to each other (para-

relationship).

Run NOESY (mixing time 500ms). Success Criteria: Strong NOE between Me-7 protons

and H6 confirms spatial proximity.

Data Processing: Calibrate DMSO residual peak to 2.50 ppm.

Regioisomer Differentiation (Cheat Sheet)
How to quickly rule out other likely impurities from the synthesis (e.g., Fischer Indole using

mixed hydrazines).

Isomer Key 1H NMR Feature Distinction from 2,7-DMeT

2,5-Dimethyl H4 (d), H6 (d), H7 (d)

5-Me creates two doublets

(H4, H6) and one doublet (H7).

2,7-DMeT has a triplet (H5).

2,6-Dimethyl H4 (d), H5 (d), H7 (s)

6-Me leaves H7 isolated

(singlet). 2,7-DMeT has no

aromatic singlets.

4,7-Dimethyl H2 (s) present

4,7-isomer retains the highly

characteristic C2-H signal at

~7.1 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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